molecular formula C8H6ClN3O2 B13679870 Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13679870
M. Wt: 211.60 g/mol
InChI Key: ASVYHFDFXYKZKY-UHFFFAOYSA-N
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Description

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include amines, triazole-2-thiol, and solvents like ethyl acetate. Reaction conditions often involve elevated temperatures and, in some cases, microwave irradiation to accelerate the reaction .

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, thereby exerting its antimicrobial and antiviral effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-neuroinflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .

Biological Activity

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure, characterized by a triazole ring fused to a pyridine framework with a chlorine substituent at the 8-position and a methyl ester at the 6-position, contributes significantly to its biological activity. This article reviews the compound's synthesis, biological activity, mechanism of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 1193387-58-4

Synthesis

The synthesis of this compound typically involves reactions with various reagents such as amines and triazole-2-thiol in solvents like ethyl acetate. Elevated temperatures and microwave irradiation are often employed to enhance reaction rates. The compound can be synthesized through multiple synthetic routes that yield different substituted triazolopyridines, each exhibiting distinct biological activities depending on the substituents introduced .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits various bacterial strains and fungi by interfering with essential cellular processes. The compound's mechanism of action involves binding to specific enzymes and receptors, leading to the disruption of microbial metabolism .

Antiviral Activity

In antiviral assays, this compound has demonstrated promising activity against several viruses. For instance, it has been evaluated for its ability to inhibit RNA-dependent RNA polymerase (RdRP) interactions in influenza viruses. The compound's IC₅₀ values in these assays indicate its efficacy in reducing viral replication without exhibiting cytotoxic effects at higher concentrations .

Compound Target Virus IC₅₀ (μM) Cytotoxicity (CC₅₀ μM)
This compoundInfluenza A/B12 - 28>250

Antiprotozoal Activity

The compound has also shown potential against protozoan pathogens. In studies evaluating its effects on Plasmodium falciparum (the causative agent of malaria), it exhibited inhibitory concentrations that suggest a selective action against this parasite while maintaining low toxicity against human cells .

The biological activity of this compound is primarily attributed to its ability to interact with critical molecular targets within microbial cells. This interaction leads to:

  • Inhibition of enzyme activity : The compound binds to enzymes involved in nucleic acid synthesis and metabolism.
  • Disruption of cellular integrity : By targeting membrane-associated proteins and pathways essential for cell survival.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

  • Antiviral Studies : In a study focused on influenza virus strains A/PR/8/34 (PR8), this compound demonstrated significant antiviral activity with EC₅₀ values ranging from 5 to 14 μM across different strains without cytotoxicity up to concentrations of 250 μM .
  • Antimicrobial Efficacy : A comparative study showed that this compound outperformed several standard antibiotics in inhibiting growth in resistant bacterial strains .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)7-11-10-4-12(7)3-5/h2-4H,1H3

InChI Key

ASVYHFDFXYKZKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=NN=C2C(=C1)Cl

Origin of Product

United States

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